2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

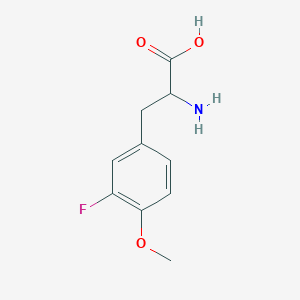

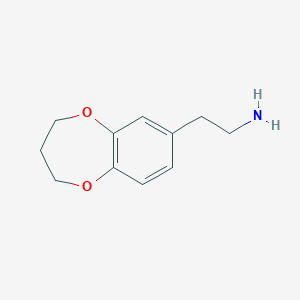

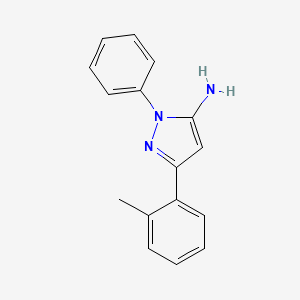

“2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine” is a chemical compound. It is derived from the 3,4-dihydro-2H-1,5-benzodioxepin molecule . The IUPAC name for the base molecule is 3,4-dihydro-2H-1,5-benzodioxepine .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .Molecular Structure Analysis

The molecular formula of the base molecule, 3,4-dihydro-2H-1,5-benzodioxepin, is C9H10O2 . The InChI code is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis

The base molecule, 3,4-dihydro-2H-1,5-benzodioxepin, has a molecular weight of 150.18 . The physical form can be either liquid or solid .科学的研究の応用

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for the introduction of the benzodioxepin moiety into larger, more complex molecules. This can be particularly useful in the synthesis of novel organic compounds with potential applications in materials science, such as the development of new polymers or small molecules with unique electronic properties .

Pharmaceuticals

In the pharmaceutical industry, this compound’s derivatives may be explored for their therapeutic potential. The benzodioxepin ring system is present in some pharmacologically active molecules, which suggests that derivatives of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine could be valuable in drug discovery and development processes .

Agrochemicals

The structural features of this compound make it a candidate for the development of new agrochemicals. Its derivatives could be tested for activities such as pest repellence or plant growth regulation, contributing to the creation of more effective and possibly safer agricultural products .

Dyestuffs

Due to its chemical structure, this compound could be used in the synthesis of dyes. The benzodioxepin ring might impart certain color properties when modified and applied in dye formulations, potentially leading to new colorants for industrial applications .

Antioxidant Properties

Recent studies have indicated that derivatives of this compound may exhibit antioxidant properties. This opens up research avenues in the study of aging and oxidative stress-related diseases, where these derivatives could be used as a basis for developing new antioxidants .

Antimicrobial Activity

There is also interest in exploring the antimicrobial potential of this compound. Its structure could be modified to enhance its interaction with bacterial cell walls or viral envelopes, leading to the development of new classes of antimicrobial agents .

Neurological Research

The benzodioxepin core of this compound is structurally similar to some neurotransmitter analogs, which suggests possible applications in neurological research. It could be used to study neurotransmitter pathways or as a scaffold for developing compounds that modulate neural activity .

Material Science

Lastly, in material science, this compound could be utilized to create novel organic electronic materials. Its unique structure may allow for the development of organic semiconductors or conductive polymers that could be used in various electronic devices .

将来の方向性

The future directions for the study and application of “2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine” and its derivatives could involve further exploration of their antioxidant, antimicrobial, and anti-inflammatory properties . Additionally, more research could be conducted to understand their mechanism of action and potential applications in medicinal chemistry.

特性

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10/h2-3,8H,1,4-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOYMNFEKFOAEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CCN)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401940 |

Source

|

| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |

CAS RN |

109506-57-2 |

Source

|

| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)

![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)

![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)